molecular formula C8H9N5 B1316338 (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine CAS No. 131052-50-1

(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine

Cat. No.: B1316338
CAS No.: 131052-50-1
M. Wt: 175.19 g/mol
InChI Key: BIZJPAORZHDEEL-UHFFFAOYSA-N
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Description

(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine is a heterocyclic compound that features both pyridine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the triazole or pyridine rings.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing enzyme inhibitors and receptor antagonists.

    Biological Studies: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: It serves as a probe in chemical biology to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of advanced materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and triazole rings can form hydrogen bonds and π-π interactions with the active sites of proteins, thereby modulating their activity. This compound can inhibit enzyme activity or block receptor signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine
  • (3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)methanamine
  • (3-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)methanamine

Uniqueness

(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine is unique due to its specific arrangement of the pyridine and triazole rings, which provides distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-5-7-11-8(13-12-7)6-1-3-10-4-2-6/h1-4H,5,9H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZJPAORZHDEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567917
Record name 1-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131052-50-1
Record name 3-(4-Pyridinyl)-1H-1,2,4-triazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131052-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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